Vegfr-2-IN-31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

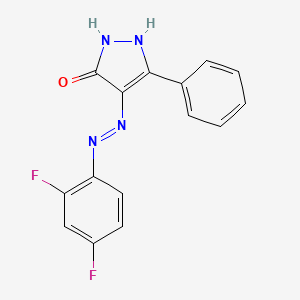

Molecular Formula |

C15H10F2N4O |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

4-[(2,4-difluorophenyl)diazenyl]-5-phenyl-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C15H10F2N4O/c16-10-6-7-12(11(17)8-10)18-20-14-13(19-21-15(14)22)9-4-2-1-3-5-9/h1-8H,(H2,19,21,22) |

InChI Key |

WDWLPDDXHSDZFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN2)N=NC3=C(C=C(C=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Axitinib: A VEGFR-2 Inhibitor

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Axitinib, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor development. As information on a specific molecule designated "Vegfr-2-IN-31" is not publicly available, this guide focuses on Axitinib as a well-documented and clinically relevant example of a VEGFR-2 inhibitor.

Introduction to VEGFR-2 and Its Role in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is crucial for tumor growth and metastasis, as it supplies cancerous tissues with necessary nutrients and oxygen.[1] Among the VEGFR family, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR) is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[2][3] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[2][4] Consequently, inhibiting the VEGFR-2 signaling pathway is a key therapeutic strategy in oncology.

The Discovery of Axitinib

Axitinib (trade name Inlyta®) is an oral, potent, and selective small-molecule inhibitor of VEGFR-1, -2, and -3.[5] Developed by Pfizer, it was approved by the FDA in 2012 for the treatment of advanced renal cell carcinoma (RCC).[5] The discovery of Axitinib was the result of a focused drug discovery program aimed at identifying potent and selective inhibitors of VEGFR tyrosine kinases. The core chemical scaffold of Axitinib is an indazole ring, which serves as a versatile platform for developing kinase inhibitors.

Synthesis of Axitinib

A multi-step synthesis of Axitinib has been reported, with a second-generation process developed to improve efficiency and yield.[6] The following is a representative synthetic route.

Experimental Protocol: Synthesis of Axitinib

Step 1: Migita Coupling

To a solution of 6-iodo-1H-indazole in N-Methyl-2-pyrrolidone (NMP), 2-mercapto-N-methylbenzamide, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a mild base (e.g., NaHCO3) are added. The reaction mixture is heated to 50 °C under an inert atmosphere until the reaction is complete, as monitored by HPLC. After cooling, the product, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, is isolated.[6]

Step 2: Heck Reaction

The product from the previous step is dissolved in a suitable solvent, and 2-vinylpyridine is added along with a palladium catalyst and a base. The reaction mixture is heated to facilitate the Heck coupling. In an optimized process, in situ acylation of the indazole nitrogen is performed to facilitate the oxidative addition and prevent side reactions.[6]

Step 3: Deprotection and Crystallization

Following the Heck reaction, if a protecting group was used on the indazole nitrogen, it is removed under appropriate conditions (e.g., acidic or basic hydrolysis). The crude Axitinib is then purified by crystallization from a suitable solvent system to yield the final active pharmaceutical ingredient.[7] A detailed method for the selective crystallization of one of the five polymorphs of anhydrous axitinib has been described.[6]

Biological Activity and Data Presentation

Axitinib is a highly potent inhibitor of VEGFRs and exhibits selectivity over other tyrosine kinases.

Table 1: Kinase Inhibitory Activity of Axitinib

| Kinase Target | IC50 (nM) |

| VEGFR-1 | 0.1[8][9] |

| VEGFR-2 | 0.2[8][9] |

| VEGFR-3 | 0.1-0.3[8][9] |

| PDGFRβ | 1.6[8] |

| c-Kit | 1.7[8] |

Table 2: Cellular Activity of Axitinib

| Cell Line | Assay Type | IC50 (µM) |

| HUVEC (VEGF-stimulated) | Proliferation | Not explicitly stated, but inhibits tube formation and viability[8] |

| A-498 (Renal Carcinoma) | Cell Viability (MTT) | 13.6 (96 h)[10] |

| Caki-2 (Renal Carcinoma) | Cell Viability (MTT) | 36 (96 h)[10] |

| GB1B (Glioblastoma) | Cell Viability (MTT) | 3.58 (72 h), 2.21 (168 h)[11] |

Experimental Protocols for Key Biological Assays

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

Protocol:

-

Plate Coating: 96-well plates are coated with an anti-VEGFR-2 antibody.[8]

-

Enzyme and Inhibitor Incubation: Recombinant human VEGFR-2 enzyme is added to the wells, followed by the test compound (e.g., Axitinib) at various concentrations.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP.

-

Detection: After incubation, the level of phosphorylated substrate is quantified using a detection antibody and a chemiluminescent or fluorescent substrate. The signal is read using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

HUVEC Proliferation Assay

This cell-based assay assesses the effect of a compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.

Protocol:

-

Cell Seeding: HUVECs are seeded in 96-well plates at a density of approximately 2 x 10^4 cells per well and allowed to attach overnight.[12]

-

Starvation: The cells are then starved in a low-serum medium to synchronize their cell cycle.

-

Treatment: The cells are treated with various concentrations of the test compound in the presence of a pro-angiogenic stimulus, typically VEGF.

-

Incubation: The plates are incubated for a period of 72 hours.[12]

-

Viability Assessment: Cell proliferation is measured using a viability assay, such as the MTT assay. The MTT reagent is added to the wells, and after incubation, the formazan product is solubilized, and the absorbance is read at 450 nm.[10][12]

-

Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined.

Visualizations

VEGFR-2 Signaling Pathway

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HUVEC Proliferation Assay [bio-protocol.org]

Vegfr-2-IN-31: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vegfr-2-IN-31, also identified as compound 3i in scientific literature, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and biological evaluation, alongside visualizations of its mechanism of action and experimental workflows. The data presented herein is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of oncology.

Chemical Structure and Properties

This compound is a pyrazole-based compound with the systematic name 3-phenyl-4-(2-(4-methoxyphenyl)hydrazono)-1H-pyrazol-5(4H)-one. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Systematic Name | 4-((2-(4-chlorophenyl)hydrazono)methyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one | [2] |

| Molecular Formula | C23H19ClN4O2 | [2] |

| Molecular Weight | 418.88 g/mol | [2] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| IC50 (VEGFR-2) | 8.93 nM | [1][2] |

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By occupying this site, it prevents the phosphorylation of VEGFR-2, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, all of which are critical processes in angiogenesis.

Figure 1: VEGFR-2 Signaling Pathway and Inhibition by this compound.

Biological Activity

This compound has demonstrated significant biological activity in preclinical studies. It is a potent inhibitor of VEGFR-2 with an IC50 value of 8.93 nM.[1][2] In cellular assays, it has been shown to inhibit the proliferation of human prostate cancer cells (PC-3) with an IC50 of 1.24 μM.[2] Further studies have revealed that this compound induces cell cycle arrest at the S-phase and promotes apoptosis in cancer cells.[1][2]

Table 2: Biological Activity of this compound

| Assay | Cell Line | Result | Reference |

| VEGFR-2 Kinase Assay | - | IC50 = 8.93 nM | [1][2] |

| Cytotoxicity Assay | PC-3 (Prostate Cancer) | IC50 = 1.24 μM | [2] |

| Cell Cycle Analysis | PC-3 (Prostate Cancer) | S-phase arrest | [2] |

| Apoptosis Assay | PC-3 (Prostate Cancer) | Induction of apoptosis | [2] |

Experimental Protocols

Synthesis of this compound (Compound 3i)

The synthesis of this compound is achieved through a multi-step process as described in the source publication.[2]

Figure 2: Synthetic Workflow for this compound.

Step 1: Synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one. A mixture of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate and phenylhydrazine in absolute ethanol is refluxed for several hours. After cooling, the resulting solid is filtered, washed with ethanol, and dried to yield the pyrazolone intermediate.

Step 2: Synthesis of 5-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The pyrazolone intermediate is treated with the Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) at low temperature. The reaction mixture is then stirred at room temperature before being poured onto crushed ice. The precipitated solid is filtered, washed with water, and dried.

Step 3: Synthesis of this compound (Compound 3i). The pyrazole-4-carbaldehyde intermediate is dissolved in ethanol, and a solution of 4-chlorophenylhydrazine hydrochloride in ethanol is added. The mixture is refluxed for a few hours. Upon cooling, the product precipitates and is collected by filtration, washed with ethanol, and dried to afford this compound.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of this compound against the VEGFR-2 kinase is determined using a commercially available kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 enzyme in the presence of ATP.

Figure 3: Workflow for In Vitro VEGFR-2 Kinase Assay.

Procedure:

-

The VEGFR-2 enzyme, substrate peptide, and varying concentrations of this compound are added to the wells of a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at 30°C to allow for the phosphorylation reaction to proceed.

-

A detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining in the well (and thus directly proportional to kinase activity).

-

The luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Cytotoxicity Assay (MTT Assay):

-

PC-3 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis (Flow Cytometry):

-

PC-3 cells are treated with this compound at its IC50 concentration for 24 hours.

-

The cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase A and stained with propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

PC-3 cells are treated with this compound at its IC50 concentration for 24 hours.

-

The cells are harvested, washed, and resuspended in binding buffer.

-

The cells are then stained with Annexin V-FITC and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a promising preclinical candidate with potent and selective inhibitory activity against VEGFR-2. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as an anti-cancer agent. The detailed protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo cancer models.

References

Vegfr-2-IN-31: A Technical Guide to its Binding Affinity for VEGFR-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Vegfr-2-IN-31, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines the quantitative binding data, the experimental methodologies for its determination, and the signaling pathway context of its mechanism of action.

Quantitative Binding Affinity

This compound demonstrates high-affinity binding to the VEGFR-2 kinase domain. The inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%.

| Compound | Target | IC50 (nM) |

| This compound | VEGFR-2 | 8.93[1] |

Experimental Protocols: In Vitro VEGFR-2 Kinase Assay

The determination of the IC50 value for this compound is typically performed using an in vitro kinase assay. While the specific protocol for this compound is not publicly detailed, a representative methodology based on commercially available kinase assay kits is described below.

Objective: To measure the enzymatic activity of recombinant human VEGFR-2 in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

-

Recombinant Human VEGFR-2 (kinase domain)

-

Kinase Assay Buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT)

-

ATP (Adenosine Triphosphate)

-

Substrate (e.g., a synthetic peptide containing a tyrosine residue that can be phosphorylated by VEGFR-2)

-

This compound (or other test inhibitor)

-

Detection Reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter molecule or a luminescence-based ATP detection reagent like Kinase-Glo®)

-

96-well microplates

-

Plate reader (Luminometer or Spectrophotometer)

Procedure:

-

Reagent Preparation: All reagents are prepared according to the manufacturer's instructions. The test inhibitor, this compound, is serially diluted to create a range of concentrations.

-

Reaction Setup: The kinase reaction is typically set up in a 96-well plate. Each well contains the recombinant VEGFR-2 enzyme, the kinase assay buffer, and the peptide substrate.

-

Inhibitor Addition: The serially diluted this compound is added to the appropriate wells. Control wells containing no inhibitor (positive control) and wells with no enzyme (negative control/blank) are also included.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of a specific concentration of ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes) to allow the phosphorylation of the substrate by VEGFR-2.

-

Detection: Following incubation, the detection reagent is added to each well to quantify the extent of substrate phosphorylation.

-

Antibody-based detection: A phosphotyrosine-specific antibody binds to the phosphorylated substrate. This interaction is then detected, for instance, through a secondary antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal.

-

Luminescence-based detection: Reagents like Kinase-Glo® measure the amount of ATP remaining in the well. Higher kinase activity results in lower ATP levels and thus lower luminescence.

-

-

Data Analysis: The signal from each well is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

The Selectivity Profile of a Novel VEGFR-2 Kinase Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology.[1][2] Small molecule inhibitors of VEGFR-2 have shown therapeutic promise; however, many exhibit off-target effects due to a lack of specificity, leading to dose-limiting toxicities.[1][2][3] Consequently, the development of highly selective VEGFR-2 inhibitors is a significant goal in cancer drug discovery. This technical guide provides an in-depth look at the selectivity profile of a novel and highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002, and outlines the methodologies used to determine its kinase inhibition profile. While information on a compound specifically named "Vegfr-2-IN-31" is not publicly available, CHMFL-VEGFR2-002 serves as an excellent case study for understanding the principles of kinase selectivity.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[4] These pathways, including the PLCγ-PKC, Ras/Raf/ERK MAPK, and PI3K/Akt pathways, are crucial for endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis.[4][5]

Kinase Selectivity Profile of CHMFL-VEGFR2-002

CHMFL-VEGFR2-002 was identified as a potent and highly selective inhibitor of VEGFR-2.[6] Its selectivity is a key attribute, as this can minimize off-target effects and improve the therapeutic window. The inhibitory activity of CHMFL-VEGFR2-002 was assessed against a panel of kinases, with the half-maximal inhibitory concentration (IC50) determined for each.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. VEGFR-2 |

| VEGFR-2 | 66 | 1 |

| PDGFRα | >10000 | >151 |

| PDGFRβ | >10000 | >151 |

| FGFR1 | >10000 | >151 |

| FGFR2 | >10000 | >151 |

| c-Kit | >10000 | >151 |

| CSF1R | >10000 | >151 |

| Data derived from the abstract of the cited publication. A more extensive panel would typically be included in the full study. |

As the data indicates, CHMFL-VEGFR2-002 demonstrates potent inhibition of VEGFR-2 with an IC50 of 66 nM.[6] In contrast, it shows minimal activity against other structurally related kinases, such as PDGFRs and FGFRs, even at concentrations exceeding 10,000 nM.[6] This high degree of selectivity suggests that CHMFL-VEGFR2-002 may offer a more targeted therapeutic approach with a potentially improved safety profile compared to multi-targeted kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of a compound's kinase selectivity profile is typically achieved through in vitro kinase inhibition assays. While the specific protocol for CHMFL-VEGFR2-002 is detailed in its primary publication, a general methodology is provided below.

Objective: To determine the IC50 value of a test compound against a panel of protein kinases.

Materials:

-

Recombinant human kinases

-

Kinase-specific peptide substrates

-

Adenosine triphosphate (ATP), radio-labeled ([γ-32P]ATP) or non-radio-labeled

-

Test compound (e.g., CHMFL-VEGFR2-002)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well or 384-well assay plates

-

Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)

-

Plate reader or scintillation counter

Methodology:

-

Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent, typically DMSO.

-

Assay Plate Preparation: The serially diluted compound is added to the wells of the assay plate. Control wells containing only DMSO (vehicle) are also included.

-

Kinase Reaction Initiation: The kinase, its specific substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The concentration of ATP is often kept near its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

-

Incubation: The assay plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution, which may contain a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for kinase activity.

-

Signal Detection: The extent of substrate phosphorylation is quantified. The method of detection depends on the assay format:

-

Radiometric Assay: The amount of 32P incorporated into the substrate is measured using a scintillation counter.

-

Luminescence-based Assay: The amount of remaining ATP is measured using a luciferase-based system (e.g., Kinase-Glo™). Lower kinase activity results in higher ATP levels and a stronger luminescent signal.

-

Fluorescence-based Assay: Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.

-

-

Data Analysis: The signal from each well is measured, and the percent inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The development of highly selective VEGFR-2 inhibitors like CHMFL-VEGFR2-002 represents a significant advancement in the field of anti-angiogenic cancer therapy.[6] A thorough understanding of a compound's kinase selectivity profile, obtained through rigorous in vitro screening, is essential for predicting its potential efficacy and safety. The methodologies outlined in this guide provide a framework for the characterization of novel kinase inhibitors, ultimately contributing to the development of more effective and less toxic cancer treatments.

References

- 1. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

Vegfr-2-IN-31: A Technical Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology.[1][2][3] Its inhibition can disrupt tumor blood supply and suppress tumor growth.[1][2] This document provides a comprehensive technical overview of the hypothetical inhibitor, Vegfr-2-IN-31, focusing on its mechanism of action in inducing apoptosis. We will delve into the core signaling pathways, present illustrative quantitative data, and provide detailed experimental protocols relevant to the study of this and similar compounds.

Introduction to VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that plays a central role in vasculogenesis and angiogenesis.[4][5] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4][5] This activation triggers several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, migration, and permeability.[4][5][6] In many cancers, VEGFR-2 is overexpressed, contributing to tumor angiogenesis and growth.[7][8] Therefore, inhibiting VEGFR-2 is a key therapeutic strategy.[1][7]

Mechanism of Action: this compound

This compound is a potent and selective small molecule inhibitor that competitively binds to the ATP-binding site within the kinase domain of VEGFR-2.[7] This inhibition prevents the transphosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that promote cell survival. By abrogating these survival signals, this compound effectively induces apoptosis in cancer cells that are dependent on VEGFR-2 signaling.

Apoptosis Induction Pathway

The primary mechanism by which this compound induces apoptosis is through the disruption of the PI3K/Akt signaling pathway, a key regulator of cell survival.[4][5] Inhibition of VEGFR-2 phosphorylation prevents the activation of PI3K and subsequently Akt. The inactivation of Akt leads to the de-repression of pro-apoptotic proteins such as BAD and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the balance between pro- and anti-apoptotic proteins ultimately leads to the activation of the caspase cascade and programmed cell death.

Quantitative Analysis of this compound Activity

The inhibitory and cytotoxic effects of this compound have been quantified through various in vitro assays. The data presented below is for illustrative purposes and is modeled on findings for similar VEGFR-2 inhibitors.

| Assay Type | Target/Cell Line | IC50 Value (µM) |

| VEGFR-2 Kinase Inhibition | Recombinant Human VEGFR-2 | 0.045 |

| Cell Viability (MTT Assay) | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.25 |

| A549 (Human Lung Carcinoma) | 1.2 | |

| HT-29 (Human Colon Carcinoma) | 2.5 | |

| U87-MG (Human Glioblastoma) | 1.8 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the apoptotic effects of this compound.

VEGFR-2 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against VEGFR-2.

Methodology:

-

A homogeneous time-resolved fluorescence (HTRF) assay is utilized.[9]

-

Recombinant human VEGFR-2 kinase domain is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

-

This compound is added at various concentrations.

-

The reaction is allowed to proceed at 30°C for 60 minutes.

-

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 are added.

-

After a further incubation period, the HTRF signal is read on a compatible plate reader.

-

The IC50 value is calculated from the dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with increasing concentrations of this compound for 72 hours.

-

Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

-

The formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Caspase-3 Activity Assay

Objective: To quantify the activation of caspase-3, a key executioner caspase in apoptosis.

Methodology:

-

Cells are treated with this compound for a specified time.

-

Cells are lysed, and the protein concentration of the lysate is determined.

-

The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

The fluorescence generated by the cleavage of the substrate is measured over time using a fluorometer.

-

The caspase-3 activity is expressed as the fold increase compared to untreated control cells.

Western Blot Analysis of Apoptotic Proteins

Objective: To determine the effect of this compound on the expression levels of key apoptosis-regulating proteins.

Methodology:

-

Cells are treated with this compound for the desired duration.

-

Total cell lysates are prepared, and protein concentrations are quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The relative band intensities are quantified using densitometry software.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel VEGFR-2 inhibitor like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

The Impact of VEGFR-2 Inhibition on Angiogenesis: A Technical Guide

An In-depth Examination of the Core Mechanisms and Experimental Evaluation of Vascular Endothelial Growth Factor Receptor-2 Inhibition in Angiogenesis for Researchers, Scientists, and Drug Development Professionals.

Abstract

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1), is a pivotal receptor tyrosine kinase that plays a central role in mediating the signaling cascade of Vascular Endothelial Growth Factor-A (VEGF-A), a potent pro-angiogenic factor.[1][2][3] The VEGF-A/VEGFR-2 signaling pathway is a critical regulator of both physiological and pathological angiogenesis, the process of forming new blood vessels from pre-existing ones.[2][3] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, where it fuels tumor growth and metastasis by promoting the development of a dedicated blood supply.[4][5] Consequently, VEGFR-2 has emerged as a major therapeutic target for the development of anti-angiogenic drugs. This technical guide provides a comprehensive overview of the effect of VEGFR-2 inhibition on angiogenesis, including the underlying signaling pathways, quantitative data on representative inhibitors, detailed experimental protocols for assessing anti-angiogenic activity, and visual representations of key concepts. While the specific compound "Vegfr-2-IN-31" did not yield specific public data, this guide will focus on the well-established principles and methodologies for evaluating VEGFR-2 inhibitors.

The VEGFR-2 Signaling Pathway in Angiogenesis

The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2][6] This activation initiates a cascade of downstream signaling events that orchestrate the key cellular processes of angiogenesis, including endothelial cell proliferation, migration, survival, and vascular permeability.[7][8][9]

Several key signaling pathways are activated downstream of VEGFR-2:

-

PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[1][3][7][9]

-

PI3K-Akt Pathway: This pathway is primarily involved in endothelial cell survival and permeability.[6][7][9][10]

-

Src and FAK Signaling: These pathways regulate endothelial cell migration and the formation of focal adhesions.[10]

-

p38 MAPK Pathway: This pathway is involved in cytoskeleton remodeling and cell migration.[10]

The intricate network of these signaling pathways underscores the central role of VEGFR-2 in orchestrating the complex process of angiogenesis.

Quantitative Assessment of VEGFR-2 Inhibitors

The potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of VEGFR-2 by 50%. These values are determined through various biochemical and cell-based assays.

Table 1: IC50 Values of Representative VEGFR-2 Inhibitors

| Inhibitor | VEGFR-2 Kinase IC50 (nM) | Reference |

| Sunitinib | 2 | [4] |

| Sorafenib | 90 | [4] |

| Axitinib | 0.2 | [11] |

| Pazopanib | 30 | [12] |

| Lenvatinib | 4 | [13] |

| Regorafenib | 4.2 | [12] |

| Cabozantinib | 0.035 | [13] |

| Vandetanib | 40 | [14] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Evaluating Anti-Angiogenic Effects

A variety of in vitro and in vivo assays are employed to characterize the anti-angiogenic properties of VEGFR-2 inhibitors.

In Vitro Angiogenesis Assays

3.1.1. Endothelial Cell Proliferation Assay

-

Principle: This assay measures the ability of a compound to inhibit the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), in response to VEGF stimulation.

-

Methodology:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Treat the cells with various concentrations of the test inhibitor or vehicle control for 1 hour.

-

Stimulate the cells with recombinant human VEGF-A (e.g., 20 ng/mL).

-

Incubate for 48-72 hours.

-

Assess cell proliferation using a colorimetric assay such as MTT, or a fluorescence-based assay like CyQUANT.

-

Calculate the IC50 value for the inhibition of proliferation.

-

3.1.2. Endothelial Cell Migration Assay (Wound Healing Assay)

-

Principle: This assay assesses the effect of an inhibitor on the directional migration of endothelial cells to close a "wound" created in a confluent monolayer.

-

Methodology:

-

Grow HUVECs to a confluent monolayer in a 6-well plate.

-

Create a linear scratch (wound) in the monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells.

-

Add a low-serum medium containing various concentrations of the inhibitor or vehicle control, along with VEGF-A.

-

Capture images of the wound at 0 hours and after 12-24 hours of incubation.

-

Quantify the rate of wound closure by measuring the change in the wound area over time.

-

3.1.3. Tube Formation Assay

-

Principle: This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, such as Matrigel.

-

Methodology:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Harvest HUVECs and resuspend them in a low-serum medium containing VEGF-A and different concentrations of the test inhibitor or vehicle control.

-

Seed the HUVEC suspension onto the Matrigel-coated wells.

-

Incubate for 4-18 hours to allow for tube formation.

-

Visualize the tube network using a microscope and capture images.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

-

In Vivo Angiogenesis Assays

3.2.1. Matrigel Plug Assay

-

Principle: This assay assesses the formation of new blood vessels into a subcutaneously implanted Matrigel plug containing pro-angiogenic factors.

-

Methodology:

-

Mix Matrigel with VEGF-A and heparin. The test inhibitor can be mixed into the Matrigel or administered systemically to the animal (e.g., mouse).

-

Inject the Matrigel mixture subcutaneously into the flank of the mouse.

-

After 7-14 days, excise the Matrigel plug.

-

Quantify the extent of angiogenesis by measuring the hemoglobin content of the plug (an indicator of blood vessel infiltration) or by immunohistochemical staining for endothelial cell markers like CD31.[14]

-

3.2.2. Chick Chorioallantoic Membrane (CAM) Assay

-

Principle: The CAM of a developing chicken embryo is a highly vascularized membrane that serves as a model to study angiogenesis.

-

Methodology:

-

Create a small window in the shell of a fertilized chicken egg at day 3-4 of development.

-

At day 9-10, place a sterile filter paper or silicone ring onto the CAM.

-

Apply the test inhibitor or vehicle control onto the filter paper.

-

Incubate the eggs for another 48-72 hours.

-

Observe and photograph the CAM vasculature under a stereomicroscope.

-

Quantify the anti-angiogenic effect by measuring the number and length of blood vessels in the treated area.

-

Conclusion

The inhibition of VEGFR-2 is a clinically validated and highly effective strategy for attenuating pathological angiogenesis. A thorough understanding of the VEGFR-2 signaling pathway and the application of a robust panel of in vitro and in vivo assays are essential for the discovery and development of novel anti-angiogenic therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working to advance the field of anti-angiogenic therapeutics. While the specific compound "this compound" remains elusive in the public domain, the principles and methodologies outlined herein are universally applicable to the evaluation of any potential VEGFR-2 inhibitor.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. assaygenie.com [assaygenie.com]

- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]

- 12. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Vegfr-2-IN-31: A Technical Overview of Preliminary Efficacy in Prostate Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary preclinical data and experimental methodologies surrounding the investigation of Vegfr-2-IN-31 (also referred to as compound 3i) as a potential therapeutic agent for prostate cancer. The information presented is collated from foundational studies to facilitate further research and development efforts in this area.

Core Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo preliminary studies of this compound in the context of prostate cancer.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | Value | Reference Compound | Reference Value |

| VEGFR-2 Inhibition (IC₅₀) | - | 8.93 nM | Sorafenib | 30 nM |

| Cytotoxicity (IC₅₀) | PC-3 | 1.24 µM | Doxorubicin | 0.932 µM |

| Sorafenib | 1.13 µM |

Table 2: In Vitro Cellular Effects of this compound on PC-3 Cells

| Assay | Parameter | This compound Treated | Control | Fold Change |

| Apoptosis | Total Apoptotic Cells | 34.26% | 0.62% | 55.2-fold increase |

| Cell Cycle Analysis | S-Phase Arrest | Significant Increase | - | - |

Table 3: In Vivo Antitumor Efficacy of this compound in a Prostate Cancer Xenograft Model

| Parameter | Untreated Control | This compound Treated | % Inhibition |

| Tumor Weight | 234.6 mg | 83.2 mg | 49.8% |

Detailed Experimental Protocols

The methodologies outlined below are based on the published preliminary studies of this compound.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of this compound against the VEGFR-2 enzyme was determined using a kinase assay. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) was calculated. Sorafenib was utilized as a reference compound.

Cell Viability Assay

The cytotoxicity of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the PC-3 human prostate cancer cell line.

-

PC-3 cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with various concentrations of this compound.

-

Following a 48-hour incubation period, the MTT reagent was added to each well.

-

The resulting formazan crystals were dissolved in DMSO.

-

The absorbance was measured at a specific wavelength to determine cell viability.

-

The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, was calculated. Doxorubicin and Sorafenib were used as reference drugs.[1][2]

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution of PC-3 cells was analyzed by flow cytometry.

-

PC-3 cells were treated with this compound for a specified duration.

-

Cells were harvested, washed, and fixed in ethanol.

-

The fixed cells were then stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]

Apoptosis Assay

The induction of apoptosis in PC-3 cells by this compound was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

PC-3 cells were treated with this compound.

-

After treatment, cells were harvested and washed.

-

The cells were then resuspended in binding buffer and stained with Annexin V-FITC and PI.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Gene Expression Analysis

The effect of this compound on the expression of apoptosis-related genes was investigated. This typically involves techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA levels of pro-apoptotic genes (e.g., Bax, Caspases) and anti-apoptotic genes (e.g., Bcl-2).[1][2]

In Vivo Xenograft Model

The antitumor efficacy of this compound in vivo was evaluated in a prostate cancer xenograft model.

-

PC-3 cells were subcutaneously injected into immunodeficient mice.

-

Once tumors reached a palpable size, the mice were randomized into control and treatment groups.

-

The treatment group received this compound at a specified dose and schedule.

-

Tumor growth was monitored regularly.

-

At the end of the study, the tumors were excised and weighed to determine the extent of tumor growth inhibition.[1][2]

Visualized Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its preclinical evaluation.

Caption: Proposed mechanism of action for this compound in prostate cancer cells.

Caption: General experimental workflow for the preclinical evaluation of this compound.

References

- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes: In Vitro Cell-Based Assay Protocols for Vegfr-2-IN-31

These application notes provide detailed protocols for characterizing the activity of Vegfr-2-IN-31, a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in various in vitro cell-based assays. The methodologies are designed for researchers in oncology, angiogenesis, and drug development to assess the inhibitor's impact on cell viability, migration, and tube formation.

Background: VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3][4] This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[3][4][5][6][7]

Due to its critical role in tumor angiogenesis, VEGFR-2 is a key target for anti-cancer therapies.[5][8] Small molecule inhibitors like this compound are designed to block the ATP-binding site of the kinase domain, thereby preventing receptor phosphorylation and inhibiting downstream signaling.[9]

VEGFR-2 Signaling Pathway and Inhibition

The diagram below illustrates the primary signaling pathways activated by VEGFR-2 and the point of intervention for an inhibitor like this compound.

Experimental Protocols

The following protocols are essential for evaluating the in vitro efficacy of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as they are a standard model for angiogenesis studies and express high levels of VEGFR-2.[10]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[11]

Experimental Workflow

Detailed Protocol

-

Cell Plating: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

-

Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]

-

Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, measures the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.[13][14]

Experimental Workflow

Detailed Protocol

-

Preparation: Starve HUVECs in a serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

-

Assay Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 50 ng/mL VEGF) to the lower chamber.[14]

-

Cell Seeding: Resuspend the pre-treated HUVECs in a serum-free medium and seed 50,000-100,000 cells in 100 µL into the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C for 4-18 hours to allow for cell migration.

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixing and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, then stain with a solution such as 0.5% Crystal Violet.

-

Data Acquisition: Wash the inserts, allow them to dry, and count the number of stained cells in several representative fields under a microscope.

-

Analysis: Quantify migration by comparing the number of migrated cells in treated groups to the vehicle control.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.[15][16] Cells are plated on a basement membrane extract, such as Matrigel®, which induces their differentiation.[16][17]

Experimental Workflow

Detailed Protocol

-

Plate Coating: Thaw basement membrane extract (e.g., Matrigel®) on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate.

-

Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Seeding: Harvest HUVECs and resuspend them in a medium containing VEGF and the desired concentrations of this compound. Seed 15,000-20,000 cells per well onto the solidified matrix.

-

Incubation: Incubate the plate at 37°C for 4-12 hours. Monitor tube formation periodically.[16][17]

-

Data Acquisition: Capture images of the capillary-like structures using an inverted microscope.

-

Analysis: Quantify the extent of tube formation using image analysis software (e.g., ImageJ with an angiogenesis plugin). Key parameters to measure include total tube length, number of nodes, and number of branch points. Compare treated samples to the vehicle control.

Data Presentation

Quantitative data from these assays should be recorded systematically. The table below provides an example of how to present inhibitory activity data for VEGFR-2 inhibitors against various cell lines.

Table 1: Example In Vitro Activity of Known VEGFR-2 Inhibitors

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| Sorafenib | VEGFR-2 Kinase Assay | N/A (Enzymatic) | 0.09 | [8] |

| Sunitinib | Cell Proliferation | HUVEC | 0.01 | [8] |

| Compound 2b | Cell Proliferation | UO-31 (Renal) | 7.69 | [8] |

| Compound 91e | VEGFR-2 Kinase Assay | N/A (Enzymatic) | 0.61 | [8] |

| Compound 23j | Cell Proliferation | HepG2 | 6.4 | [2] |

Note: The data in this table are for illustrative purposes and represent published values for various known inhibitors, not this compound.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ibidi.com [ibidi.com]

- 16. news-medical.net [news-medical.net]

- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vegfr-2-IN-31 in Prostate Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vegfr-2-IN-31 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels. In the context of cancer, angiogenesis is a critical process that supplies tumors with essential nutrients and oxygen, facilitating their growth and metastasis. The VEGF/VEGFR-2 signaling pathway is frequently overactive in various cancers, including prostate cancer, making it a prime target for therapeutic intervention. This compound has demonstrated significant anti-prostate cancer activity by inhibiting VEGFR-2, leading to cell cycle arrest and apoptosis.[1] This document provides detailed application notes and protocols for the use of this compound in prostate cancer cell line research.

Data Presentation

| Target | IC50 Value | Cell Line | Notes |

| VEGFR-2 (Enzyme) | 8.93 nM | N/A | Demonstrates high potency against the target protein. |

| PC-3 | 1.22 µM | Prostate Cancer | Indicates cytotoxic activity against this specific cell line. |

| LNCaP | To Be Determined | Prostate Cancer | Researchers should perform a dose-response study to establish the IC50. |

| DU145 | To Be Determined | Prostate Cancer | Researchers should perform a dose-response study to establish the IC50. |

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the receptor's dimerization and autophosphorylation. This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways. These pathways are crucial for promoting endothelial cell proliferation, survival, migration, and ultimately, angiogenesis. In prostate cancer cells, which can also express VEGFR-2, this signaling can have autocrine effects, promoting tumor cell proliferation and survival.[2] this compound exerts its effect by inhibiting the tyrosine kinase activity of VEGFR-2, thereby blocking these downstream signals.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the efficacy of this compound on prostate cancer cell lines.

Experimental Protocols

Cell Culture

Materials:

-

Prostate cancer cell lines (e.g., PC-3, LNCaP, DU145)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture prostate cancer cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in new flasks at the appropriate density.

Cell Viability Assay (MTT/MTS Assay)

Purpose: To determine the cytotoxic effects of this compound and calculate the IC50 value.

Materials:

-

Prostate cancer cells

-

96-well plates

-

This compound stock solution (in DMSO)

-

Culture medium

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Seed the prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

Purpose: To investigate the effect of this compound on the phosphorylation of VEGFR-2 and its downstream signaling proteins.

Materials:

-

Prostate cancer cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentrations for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To determine if this compound induces apoptosis in prostate cancer cells.

Materials:

-

Prostate cancer cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat them with this compound at various concentrations for 24-48 hours.

-

Collect both the adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

References

Application Notes and Protocols for Vegfr-2-IN-31 in Western Blot Analysis of p-VEGFR-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Vegfr-2-IN-31, a potent VEGFR-2 inhibitor, to analyze the phosphorylation status of VEGFR-2 (p-VEGFR-2) via Western blot. This methodology is critical for assessing the inhibitor's efficacy and understanding its impact on the VEGFR-2 signaling cascade, a key pathway in angiogenesis.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels.[1][2] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4][5] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of various pathologies, including cancer, by promoting tumor angiogenesis.[2][4]

This compound is a potent inhibitor of VEGFR-2 with a reported IC50 value of 8.93 nM.[6] By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, it prevents autophosphorylation and subsequent activation of downstream signaling. Western blotting for phosphorylated VEGFR-2 (p-VEGFR-2) is a fundamental technique to directly measure the inhibitory activity of compounds like this compound on its target.

VEGFR-2 Signaling Pathway

The following diagram illustrates the central role of VEGFR-2 phosphorylation in initiating downstream signaling cascades that promote angiogenesis. This compound acts by blocking the initial autophosphorylation step.

References

- 1. usbio.net [usbio.net]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 3. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Vegfr-2-IN-31 in HUVEC Tube Formation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of a representative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, in the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay. This document will cover the mechanism of action, provide detailed experimental procedures, and present sample data for a representative VEGFR-2 inhibitor, CHMFL-VEGFR2-002, as a surrogate for Vegfr-2-IN-31, for which specific public data is not available.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of this process.[1][2] The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and differentiation, ultimately leading to the formation of new vascular networks.[1][2][3] Consequently, inhibitors of VEGFR-2 are a major focus in the development of anti-angiogenic therapies.[1][4]

The HUVEC tube formation assay is a widely used in vitro model to assess the pro- or anti-angiogenic potential of compounds. In this assay, endothelial cells are cultured on a basement membrane extract, where they differentiate and form capillary-like structures. The extent of this tube formation can be quantified to determine the efficacy of inhibitory compounds.

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase. Upon ligand binding, the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for promoting the cellular processes involved in angiogenesis.[3][5]

Small molecule inhibitors of VEGFR-2, such as this compound, typically function by competing with ATP for binding to the kinase domain of the receptor. This competitive inhibition prevents autophosphorylation and the subsequent activation of downstream signaling cascades, thereby blocking the pro-angiogenic signals mediated by VEGF.[4]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition.

Quantitative Data Presentation

The following tables summarize the inhibitory effects of a representative VEGFR-2 inhibitor, CHMFL-VEGFR2-002, on HUVEC tube formation. These data are presented as an example of the expected outcomes when testing a potent VEGFR-2 inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity of CHMFL-VEGFR2-002

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 66 |

Data is illustrative for a representative VEGFR-2 inhibitor, CHMFL-VEGFR2-002.

Table 2: Effect of CHMFL-VEGFR2-002 on HUVEC Tube Formation

| Treatment Concentration (µM) | Total Branch Length (% of Control) |

| 0 (Control) | 100 |

| 1 | Significantly Reduced |

| 3 | Markedly Reduced |

| 10 | Substantially Reduced |

Qualitative descriptions are based on graphical data for the representative VEGFR-2 inhibitor, CHMFL-VEGFR2-002.[1] A dose-dependent decrease in the formation of new tubes and total branch lengths of the tubular network structures was observed.[1]

Experimental Protocols

HUVEC Tube Formation Assay

This protocol details the steps for assessing the anti-angiogenic effects of a VEGFR-2 inhibitor using HUVECs.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Extract (e.g., Matrigel®)

-

This compound (or representative inhibitor)

-

Vehicle control (e.g., DMSO)

-

96-well tissue culture plates

-

Calcein AM (for visualization, optional)

-

Inverted microscope with imaging capabilities

Protocol Workflow:

Detailed Procedure:

-

Plate Coating:

-

Thaw the basement membrane extract on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50 µL of the extract to each well of a 96-well plate.

-

Ensure the entire surface of each well is evenly coated.

-

Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.

-

-

Cell Preparation and Seeding:

-

Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.

-

Harvest the cells using trypsin and resuspend them in a serum-free or low-serum medium.

-

Perform a cell count and adjust the concentration to 1-2 x 10^5 cells/mL.

-

Prepare serial dilutions of this compound in the cell suspension medium. Include a vehicle-only control.

-

Add 100 µL of the HUVEC suspension (containing the inhibitor or vehicle) to each well of the coated 96-well plate.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours. The optimal incubation time should be determined empirically, but tube formation is often observable within 4-6 hours.

-

-

Visualization and Quantification:

-

(Optional) For fluorescent visualization, cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.

-

Examine the plate under an inverted microscope.

-

Capture images of the tube-like structures in each well.

-

Analyze the images using appropriate software (e.g., ImageJ with an angiogenesis analyzer plugin) to quantify parameters such as total tube length, number of branch points, and number of loops.

-

Conclusion

The HUVEC tube formation assay is a robust method for evaluating the anti-angiogenic properties of VEGFR-2 inhibitors like this compound. By inhibiting the kinase activity of VEGFR-2, these compounds effectively block the downstream signaling required for endothelial cell differentiation and the formation of new vascular networks. The provided protocols and representative data serve as a valuable resource for researchers investigating novel anti-angiogenic therapies. It is recommended to perform dose-response studies to determine the IC50 value of the specific inhibitor being tested.

References

- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Application Notes: Evaluating VEGFR-2 Inhibitors in Prostate Cancer Xenograft Models

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis by promoting the formation of new blood vessels that supply tumors with essential oxygen and nutrients.[1][2] In prostate cancer, VEGFR-2 is expressed on tumor-associated endothelial cells and, in some cases, on the cancer cells themselves, suggesting its involvement in both angiogenesis and autocrine/paracrine signaling that can influence tumor cell growth and migration.[3][4][5] Elevated levels of VEGF, the ligand for VEGFR-2, are often correlated with advanced disease and poor prognosis in prostate cancer patients.[4] Consequently, inhibiting the VEGFR-2 signaling pathway presents a rational and promising therapeutic strategy for prostate cancer.[4][6]

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of a VEGFR-2 inhibitor, exemplified by the hypothetical compound "Vegfr-2-IN-31," using a human prostate cancer xenograft model. The document outlines the underlying mechanism of action, a detailed experimental workflow, and methods for data presentation for researchers in oncology and drug development.

Mechanism of Action: The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand (primarily VEGF-A), dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[7][8] This activation initiates a cascade of downstream signaling pathways critical for endothelial cell function and, by extension, tumor angiogenesis. The primary pathways activated include:

-

PLCγ-PKC-MAPK Pathway: This pathway is central to inducing endothelial cell proliferation and is a key driver of tumor neovascularization.[7][8]

-

PI3K/Akt Pathway: Activation of this pathway is crucial for promoting endothelial cell survival and preventing apoptosis.[1][7]

-

Src/FAK Pathway: This cascade is involved in regulating cell migration and permeability, facilitating the invasion of endothelial cells into surrounding tissue.[7][9]

By blocking the initial phosphorylation of VEGFR-2, inhibitors prevent the activation of these downstream signals, thereby cutting off the tumor's blood supply and inhibiting its growth and potential for metastasis.[6]

References

- 1. Quercetin inhibits angiogenesis mediated human prostate tumor growth by targeting VEGFR- 2 regulated AKT/mTOR/P70S6K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting MET and VEGFR Signaling in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]